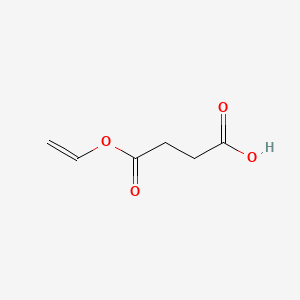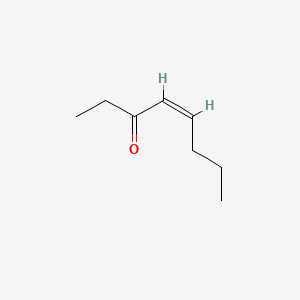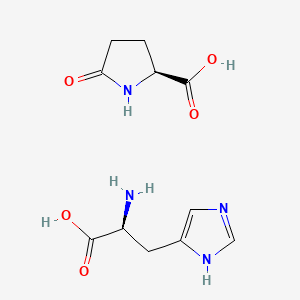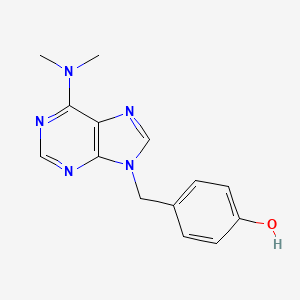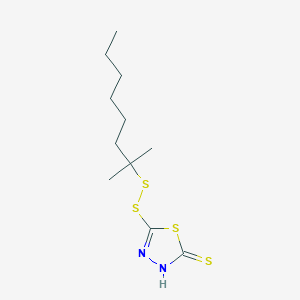
Calcium diethyl diphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium diethyl diphosphonate is a member of the bisphosphonate family, which are compounds characterized by two phosphonate (P-C-P) groups. These compounds are known for their high affinity for bone mineral and their ability to inhibit bone resorption. This compound is used in various medical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium diethyl diphosphonate typically involves the reaction of diethyl phosphite with calcium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction can be represented as follows:
2(C2H5O)2P(O)H+CaCl2→Ca[(C2H5O)2P(O)2]2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The crystallization step is optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium diethyl diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphonates.
Reduction: Reduction reactions can convert it to lower oxidation state phosphonates.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include various substituted phosphonates and phosphonic acids, which have applications in different fields such as agriculture and medicine.
Wissenschaftliche Forschungsanwendungen
Calcium diethyl diphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphonate compounds.
Biology: The compound is studied for its role in inhibiting bone resorption and its potential use in treating bone-related diseases.
Medicine: It is used in the treatment of osteoporosis and other bone disorders due to its ability to inhibit osteoclast-mediated bone resorption.
Industry: The compound is used in the formulation of detergents and water treatment chemicals due to its ability to chelate calcium ions.
Wirkmechanismus
The mechanism of action of calcium diethyl diphosphonate involves its high affinity for hydroxyapatite, the mineral component of bone. The compound binds to hydroxyapatite surfaces and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition reduces bone turnover and helps in maintaining bone density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etidronate: Another bisphosphonate used in the treatment of bone disorders.
Alendronate: A more potent bisphosphonate with similar applications.
Risedronate: Known for its high potency and efficacy in treating osteoporosis.
Uniqueness
Calcium diethyl diphosphonate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Unlike some other bisphosphonates, it has a lower incidence of side effects such as gastrointestinal discomfort and osteonecrosis of the jaw.
Eigenschaften
CAS-Nummer |
39148-20-4 |
|---|---|
Molekularformel |
C4H10CaO6P2+2 |
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
calcium;ethoxy-oxido-oxophosphanium |
InChI |
InChI=1S/2C2H5O3P.Ca/c2*1-2-5-6(3)4;/h2*2H2,1H3;/q;;+2 |
InChI-Schlüssel |
YCTUQFVRTWIPMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[P+](=O)[O-].CCO[P+](=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


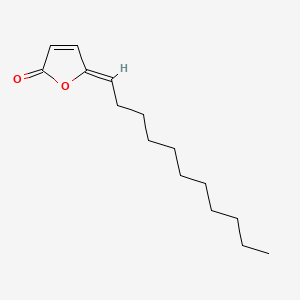
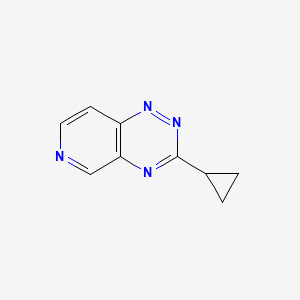
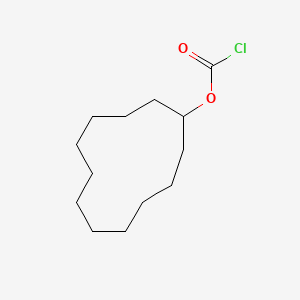
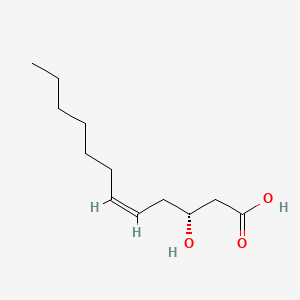
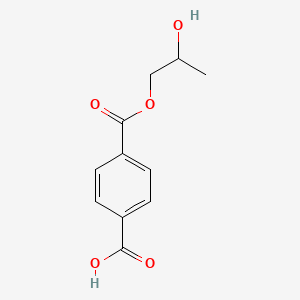

![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
